molecular formula C16H18ClNO2S B10972531 N-(3-chloro-4-methylphenyl)-4-propylbenzenesulfonamide

N-(3-chloro-4-methylphenyl)-4-propylbenzenesulfonamide

Cat. No.: B10972531
M. Wt: 323.8 g/mol
InChI Key: LXYKXNUEOQQJFS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-4-propylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a chloro and methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-4-propylbenzenesulfonamide typically involves the reaction of 3-chloro-4-methylaniline with 4-propylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems can also reduce the risk of human error and increase the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-4-propylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted sulfonamides with different functional groups.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-4-propylbenzenesulfonamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of bacterial infections.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-4-propylbenzenesulfonamide involves its interaction with specific molecular targets in bacterial cells. The compound can inhibit the activity of enzymes involved in the synthesis of folic acid, which is essential for bacterial growth and replication. By blocking these enzymes, the compound can effectively inhibit the growth of bacteria and exert its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methylphenyl)-4-propylbenzenesulfonamide is unique due to the presence of the propyl group on the benzenesulfonamide moiety. This structural feature can influence its solubility, reactivity, and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C16H18ClNO2S

Molecular Weight

323.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-propylbenzenesulfonamide

InChI

InChI=1S/C16H18ClNO2S/c1-3-4-13-6-9-15(10-7-13)21(19,20)18-14-8-5-12(2)16(17)11-14/h5-11,18H,3-4H2,1-2H3

InChI Key

LXYKXNUEOQQJFS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)Cl

Origin of Product

United States

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